(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone
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Overview
Description
(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone is a synthetic organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and an iodine-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone typically involves the reaction of 4,4-difluoropiperidine with 2-iodobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluoropiperidin-1-yl)(3-iodophenyl)methanone: Similar structure but with the iodine atom in a different position on the phenyl ring.
(4,4-Difluoropiperidin-1-yl)(4-iodophenyl)methanone: Another isomer with the iodine atom in the para position.
(4,4-Difluoropiperidin-1-yl)(2-bromophenyl)methanone: Similar compound with a bromine atom instead of iodine.
Uniqueness
(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone is unique due to the specific positioning of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2INO/c13-12(14)5-7-16(8-6-12)11(17)9-3-1-2-4-10(9)15/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOUOTBLIHGSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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